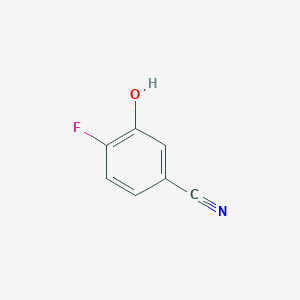

4-Fluoro-3-hydroxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTBMKIXEOGAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609747 | |

| Record name | 4-Fluoro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186590-04-5 | |

| Record name | 4-Fluoro-3-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186590-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Fluoro-3-hydroxybenzonitrile from ortho-toluidine

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-hydroxybenzonitrile from ortho-Toluidine

Abstract

This technical guide provides a comprehensive, multi-step synthetic pathway for this compound, a crucial building block in the development of novel pharmaceuticals and advanced materials.[1] Starting from the readily available industrial chemical ortho-toluidine, this route navigates a series of robust and well-documented transformations, including aromatic nitration, diazotization, Schiemann fluorination, and functional group interconversions. Each stage is detailed with step-by-step protocols, mechanistic insights, and justifications for procedural choices, designed for researchers and process chemists. The narrative emphasizes chemical logic, safety, and validation, culminating in a scalable and reproducible synthesis of the target molecule.

Introduction: Strategic Importance and Synthetic Overview

This compound is a highly versatile chemical intermediate whose value lies in the unique reactivity conferred by its three distinct functional groups: a nucleophilic hydroxyl group, an electron-withdrawing nitrile, and a metabolically robust fluorine atom.[2] This substitution pattern makes it an essential precursor for complex molecules in medicinal chemistry and material science.[1]

While various synthetic routes exist, this guide focuses on a logical and scalable pathway beginning with ortho-toluidine (2-methylaniline). Ortho-toluidine is an economical and high-volume industrial starting material, making it an attractive cornerstone for a cost-effective synthesis.[3][4]

The transformation from ortho-toluidine to this compound is not trivial and requires a strategic sequence of reactions to install the correct functionalities at the desired positions. The chosen pathway is dissected into two primary stages:

-

Stage 1: Construction of the Core Intermediate, 4-Fluoro-3-methylphenol. This stage involves a six-step sequence to transform ortho-toluidine into a phenol with the correct fluorine and methyl substitution pattern.

-

Stage 2: Functional Group Transformation to the Final Product. This stage focuses on the challenging oxidation of the methyl group and its subsequent conversion into the target nitrile functionality.

This guide provides the scientific rationale behind each transformation, detailed experimental procedures, and visual aids to clarify the overall workflow.

Overall Synthetic Workflow

The complete synthetic route from ortho-toluidine to this compound is illustrated below. The process is designed to systematically build the molecular complexity, ensuring high regioselectivity at each critical step.

Figure 1: Overall synthetic pathway from o-toluidine to this compound.

Stage 1: Synthesis of the 4-Fluoro-3-methylphenol Core

This stage focuses on correctly arranging the substituents on the aromatic ring, starting from ortho-toluidine.

Step 1: Protection and Regioselective Nitration

The initial challenge is to introduce a nitro group para to the amine of ortho-toluidine. Direct nitration is ill-advised as the strongly activating and basic amino group can be oxidized or lead to poor regioselectivity. Therefore, a protection-nitration-deprotection sequence is employed.

-

Causality & Expertise: The acetylation of the amino group serves two purposes. First, it protects the amine from oxidation by the strong nitrating conditions. Second, the resulting acetamido group is still a powerful ortho, para-director, but its steric bulk favors nitration at the less hindered para position, ensuring high yield of the desired 4-nitro isomer.

Experimental Protocol (3-Step Sequence):

-

Acetylation of o-Toluidine:

-

In a round-bottom flask equipped with a reflux condenser, combine o-toluidine (1.0 eq) with glacial acetic acid (3-4 volumes).

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and pour it slowly into cold water with vigorous stirring to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to yield 2-methylacetanilide.

-

-

Nitration of 2-Methylacetanilide:

-

Cool a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) to 0°C in an ice bath.

-

Slowly add powdered 2-methylacetanilide (1.0 eq) to the cold nitrating mixture in portions, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the mixture at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the yellow solid, wash with cold water until the washings are neutral, and dry to obtain crude 4-nitro-2-methylacetanilide.

-

-

Hydrolysis to 4-Nitro-2-methylaniline:

-

Suspend the crude 4-nitro-2-methylacetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (1:1 v/v).

-

Heat the mixture to reflux for 3-4 hours until a clear solution is obtained.

-

Cool the solution and neutralize carefully with a concentrated sodium hydroxide solution to precipitate the free amine.

-

Filter the product, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 4-nitro-2-methylaniline.

-

Step 2: Introduction of Fluorine via the Schiemann Reaction

The Schiemann reaction is a reliable method for introducing a fluorine atom onto an aromatic ring by thermal decomposition of a diazonium tetrafluoroborate salt.

-

Causality & Expertise: This reaction proceeds via an aryl cation intermediate, which is subsequently trapped by a fluoride ion from the tetrafluoroborate counterion. It is preferred over other fluorination methods for its relatively mild conditions and high efficiency for this class of transformation.

Experimental Protocol:

-

Diazotization:

-

Suspend 4-nitro-2-methylaniline (1.0 eq) in a solution of tetrafluoroboric acid (HBF₄, ~48% in water, 3-4 eq). Cool the mixture to 0°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5°C.[5][6]

-

Stir the mixture for an additional 30 minutes at 0°C. The diazonium tetrafluoroborate salt will precipitate as a solid.

-

Filter the precipitate, wash with cold water, cold methanol, and finally diethyl ether.

-

-

Thermal Decomposition:

-

Carefully dry the diazonium salt. Caution: Diazonium salts can be explosive when dry and should be handled with care behind a blast shield.

-

Gently heat the dry salt in a flask until nitrogen evolution begins. The decomposition is often exothermic and should be controlled by removing the heat source as needed.

-

Once gas evolution ceases, the crude product, 1-fluoro-2-methyl-4-nitrobenzene, can be purified by distillation or steam distillation.

-

Step 3: Reduction and Conversion to 4-Fluoro-3-methylphenol

The final steps in this stage involve reducing the nitro group to an amine, followed by another diazotization and subsequent hydrolysis to the desired phenol.

Experimental Protocol (2-Step Sequence):

-

Reduction of Nitro Group:

-

In a round-bottom flask, dissolve 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction and make it strongly basic by adding concentrated NaOH solution to precipitate the tin salts.

-

Extract the product, 4-fluoro-3-methylaniline, into an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

-

Diazotization and Hydrolysis:

-

Dissolve the crude 4-fluoro-3-methylaniline (1.0 eq) in dilute sulfuric acid and cool to 0-5°C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.

-

Once diazotization is complete, add the solution to a separate flask containing boiling dilute sulfuric acid. This promotes the hydrolysis of the diazonium salt to the phenol.

-

After nitrogen evolution stops, cool the mixture and extract the product, 4-fluoro-3-methylphenol, with an organic solvent. Purify by distillation or chromatography.[7][8]

-

Stage 2: Conversion of the Methyl Group to a Nitrile

This stage addresses the conversion of the methyl group of the intermediate phenol into the final nitrile functionality. A direct, single-step oxidation is difficult to achieve selectively. Therefore, a robust three-step sequence is employed.

Step 1: Oxidation to 4-Fluoro-3-hydroxybenzoic Acid

The methyl group is first oxidized to a carboxylic acid, a more versatile functional group for subsequent conversion.

-

Causality & Expertise: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide are effective for converting alkyl chains on an aromatic ring to carboxylic acids. The reaction is performed under basic conditions to protect the phenolic hydroxyl group and improve the solubility of the permanganate.[9]

Experimental Protocol:

-

Dissolve 4-fluoro-3-methylphenol (1.0 eq) in an aqueous solution of potassium hydroxide.

-

Heat the solution and add a concentrated aqueous solution of potassium permanganate (KMnO₄, ~3 eq) portion-wise, maintaining a gentle reflux.

-

After the purple color of the permanganate has disappeared, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with concentrated HCl until acidic to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 4-fluoro-3-hydroxybenzoic acid.

Step 2 & 3: Amidation and Dehydration to Nitrile

The carboxylic acid is converted to the nitrile via an amide intermediate.

-

Causality & Expertise: This is a classic and highly reliable method for nitrile synthesis.[10] The carboxylic acid is first activated, often by converting it to an acid chloride with thionyl chloride (SOCl₂), which then readily reacts with ammonia to form the amide. The subsequent dehydration of the amide is an irreversible process driven by the formation of stable byproducts.

Experimental Protocol:

-

Amide Formation:

-

Gently reflux 4-fluoro-3-hydroxybenzoic acid (1.0 eq) with an excess of thionyl chloride (SOCl₂) for 1-2 hours to form the acid chloride. Remove excess SOCl₂ under reduced pressure.

-

Carefully add the crude acid chloride to an excess of cold, concentrated ammonium hydroxide solution with vigorous stirring.

-

The amide will precipitate. Filter the solid, wash with cold water, and dry to yield 4-fluoro-3-hydroxybenzamide.

-

-

Dehydration to Nitrile:

-

Mix the dry 4-fluoro-3-hydroxybenzamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).

-

Gently heat the mixture. The product can often be isolated directly by distillation from the reaction mixture under reduced pressure.

-

Alternatively, after the reaction is complete, the mixture can be quenched with ice water and the product extracted with an organic solvent.

-

Purify the final product, this compound, by recrystallization or chromatography.

-

Data Summary

The following table summarizes the key physical properties of the target compound and its primary precursor from Stage 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Fluoro-3-methylphenol | C₇H₇FO | 126.13 | 32 |

| This compound | C₇H₄FNO | 137.11 | 69-72 |

Conclusion

The synthetic route detailed in this guide presents a logical and feasible pathway for the production of this compound from the basic chemical o-toluidine. By leveraging fundamental and well-established organic reactions such as electrophilic aromatic substitution, diazotization, and functional group interconversions, this process allows for the controlled construction of a valuable and complex chemical intermediate. The strategic use of a protecting group in the initial step and the multi-step conversion of the methyl group in the final stage are key to achieving the desired product with high purity. This guide serves as a foundational blueprint for researchers and chemists in the pharmaceutical and chemical industries.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of o-Toluidine: Applications and Synthesis Insights. Retrieved from [Link]

-

Quora. (2017). How can phenols be converted into benzonitrile?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-CHLOROTOLUENE. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (n.d.). US5874547A - Diazotization of amines.

-

The Hive. (2001). Novel o-toluidine synthesis. Retrieved from [Link]

-

Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIANISIDINE BLUE. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile.

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

-

Science.gov. (n.d.). methyl group oxidation: Topics. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN102786384B - Preparation method of o-fluorotoluene.

-

Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Nitrile Oxidation at a Ruthenium Complex leading to Intermolecular Imido Group Transfer. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

Quora. (2017). How would you convert phenol onto benzene?. Retrieved from [Link]

- Google Patents. (n.d.). CN102786384A - Preparation method of o-fluorotoluene.

-

Allen. (n.d.). Conversion of Phenol into benzoic acid. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. Retrieved from [Link]

-

Vedantu. (n.d.). How will you convert phenol to benzoic acid class 12 chemistry CBSE. Retrieved from [Link]

-

Wikipedia. (n.d.). o-Toluidine. Retrieved from [Link]

-

PubChem. (n.d.). o-Toluidine, 4-(p-tolylazo)-. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-methylphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Regio- and stereoselective hydroxylation reactions of basic amino.... Retrieved from [Link]

-

ChemRxiv. (n.d.). Regiodivergent Biocatalytic Hydroxylation of L-Glutamine.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanism of Aromatic Amino Acid Hydroxylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Aromatic Hydroxylation by an Activated FeIV O Core.... Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Fluoro-3-methylphenol. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 186590-04-5: this compound [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. japsr.in [japsr.in]

- 5. US5874547A - Diazotization of amines - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Fluoro-3-methylphenol | C7H7FO | CID 2737394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-氟-3-甲基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. How will you convert phenol to benzoic acid class 12 chemistry CBSE [vedantu.com]

- 10. Nitrile - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Fluoro-3-hydroxybenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. Fluorine's unique electronic properties—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound effects on the physicochemical and biological properties of a molecule. These effects can range from enhanced metabolic stability and increased binding affinity to altered acidity and lipophilicity. It is within this context that 4-Fluoro-3-hydroxybenzonitrile emerges as a molecule of significant interest. This guide provides a comprehensive technical overview of this versatile building block, from its fundamental physicochemical properties to its synthesis and diverse applications, offering a critical resource for researchers leveraging its potential in their scientific endeavors.

Section 1: Core Physicochemical Characteristics

This compound, with the CAS number 186590-04-5, is a trifunctional aromatic compound featuring a nitrile, a hydroxyl, and a fluorine substituent.[1] This unique combination of functional groups dictates its chemical behavior and renders it a valuable intermediate in organic synthesis.[2]

Molecular and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 186590-04-5 | [1] |

| Molecular Formula | C₇H₄FNO | [3][4] |

| Molecular Weight | 137.11 g/mol | [3][4] |

| Appearance | White to yellow solid/crystal | [5][6] |

| Melting Point | 69-72 °C | [3][6] |

| Boiling Point | 240.4 ± 25.0 °C at 760 Torr | [3][6] |

| Density | 1.34 ± 0.1 g/cm³ (20 °C) | [6] |

| pKa (Predicted) | 7.32 ± 0.10 | [6] |

| logP (Predicted for isomer) | 1.4 | [7] |

| Storage | Sealed in a dry, room temperature environment, under nitrogen is recommended. | [3][6] |

Solubility Profile

Section 2: Synthesis and Purification

The synthesis of this compound can be approached through various routes, often involving multiple steps such as fluorination, diazotization, and cyanation.[10] A common strategy involves the introduction of the nitrile group onto a pre-functionalized fluorophenol derivative. While a specific protocol for this compound is not widely published, a representative synthesis can be adapted from the preparation of its isomer, 3-Fluoro-4-hydroxybenzonitrile, from a brominated fluorophenol precursor.[11]

Representative Synthetic Workflow

The following diagram illustrates a plausible synthetic route, adapted from a known procedure for a related isomer.[11]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 186590-04-5 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound 98 CAS#: 186590-04-5 [m.chemicalbook.com]

- 7. CAS 186590-04-5: this compound [cymitquimica.com]

- 8. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 186590-04-5 | this compound 98 [fluoromart.com]

- 10. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]

- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to 4-Fluoro-3-hydroxybenzonitrile: Molecular Structure, Analysis, and Applications

Abstract

4-Fluoro-3-hydroxybenzonitrile, also known as 2-fluoro-5-cyanophenol, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique trifunctional molecular architecture—featuring a nitrile, a hydroxyl group, and a fluorine atom on a benzene ring—imparts a distinct reactivity profile, making it a valuable and versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive technical overview of its molecular structure, detailed spectroscopic analysis, a representative synthetic protocol, and its applications, with a particular focus on its role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 186590-04-5) is an organic compound characterized by a benzene ring substituted with a fluorine atom at position 4, a hydroxyl group at position 3, and a nitrile group at position 1.[1][2] The presence of these functional groups dictates its chemical behavior and physical properties. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, influencing the acidity of the phenolic proton and the reactivity of the aromatic ring.[3] The hydroxyl group can act as a hydrogen bond donor, while the nitrile group is a hydrogen bond acceptor.[3]

The interplay of these functional groups results in a molecule with moderate polarity, rendering it soluble in polar organic solvents.[3] It typically appears as a solid at room temperature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 186590-04-5 | [1][2] |

| Molecular Formula | C₇H₄FNO | [1][2] |

| Molecular Weight | 137.11 g/mol | [1][2] |

| Melting Point | 69-72 °C | |

| Boiling Point | 240.4 ± 25.0 °C at 760 mmHg | |

| Appearance | Solid | [1] |

| InChI Key | LKTBMKIXEOGAGF-UHFFFAOYSA-N | [1] |

Synthesis and Reaction Mechanisms

Representative Synthetic Protocol (Adapted from an Isomeric Precursor)

This protocol describes the synthesis of a fluoro-hydroxybenzonitrile from a brominated fluorophenol, illustrating the key chemical transformations.

Experimental Protocol: Cyanation of a Brominated Fluorophenol

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, combine 4-bromo-2-fluorophenol (1 equivalent) and copper(I) cyanide (1.2 equivalents) in N-methyl-2-pyrrolidone (NMP) as the solvent.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 10-15 minutes to ensure an inert atmosphere, which is crucial for preventing side reactions.

-

Heating: Heat the reaction mixture to 150 °C with vigorous stirring. The causality behind this elevated temperature is to provide sufficient activation energy for the nucleophilic aromatic substitution to occur, where the cyanide ion displaces the bromide.

-

Reaction Monitoring: Maintain the reaction at 150 °C for approximately 5 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.

-

Workup and Extraction: After cooling to room temperature, dilute the reaction mixture with diethyl ether. The mixture is then washed sequentially with water, a dilute acid solution (e.g., 1N HCl) to remove any copper salts, and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic solution under reduced pressure to yield the crude product. Further purification can be achieved by trituration in a non-polar solvent like carbon tetrachloride or by column chromatography to afford the pure fluoro-hydroxybenzonitrile.

Caption: Generalized workflow for the synthesis of a fluoro-hydroxybenzonitrile.

Spectroscopic Analysis and Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they offer a definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show seven distinct carbon signals. The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons with complex splitting patterns (due to H-H and H-F coupling), a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Seven distinct carbon signals, with the carbon attached to fluorine showing a large ¹JCF coupling. |

| FT-IR (cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~2230 (C≡N stretch, sharp), ~1600-1450 (C=C aromatic stretch), ~1250 (C-F stretch). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 137. Fragments corresponding to the loss of CO, HCN. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. A sharp, intense peak around 2230 cm⁻¹ is indicative of the C≡N stretching of the nitrile group. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region, and the C-F stretch will be observed around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 137, corresponding to its molecular weight. Common fragmentation pathways for such aromatic compounds may include the loss of small, stable molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).

Caption: Workflow for the spectroscopic analysis of this compound.

Applications in Drug Discovery and Materials Science

The unique combination of functional groups makes this compound a valuable intermediate in several high-value applications.[5][6]

-

Pharmaceutical Synthesis: This compound serves as a crucial building block for the development of new pharmaceutical agents.[5][6] Its structural motif is found in a range of bioactive molecules. For instance, the closely related 4-fluoro-3-hydroxybenzoic acid is a known intermediate in the synthesis of Acoramidis, a transthyretin stabilizer developed for the treatment of transthyretin amyloidosis. This highlights the importance of the fluoro-hydroxyphenyl nitrile scaffold in medicinal chemistry.

-

Agrochemical Development: The structural features of this compound may be beneficial in the design of new agrochemicals, potentially leading to enhanced efficacy and targeted action.[3]

-

Material Science: In the field of material science, this compound can be utilized in the synthesis of specialty polymers and other functional materials, contributing to the development of advanced products with specific properties.[5]

Safety and Handling

This compound is classified as harmful. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

Conclusion

This compound is a key chemical intermediate with a unique and versatile molecular structure. Its synthesis, while requiring careful control of reaction conditions, provides access to a valuable building block for the pharmaceutical, agrochemical, and materials science industries. The analytical techniques of NMR, FT-IR, and mass spectrometry are essential for its structural confirmation and quality control. As research into novel therapeutics and advanced materials continues, the demand for such specialized chemical intermediates is likely to grow.

References

- 1. scbt.com [scbt.com]

- 2. 186590-04-5|this compound|BLD Pharm [bldpharm.com]

- 3. 104798-53-0 | 2-Fluoro-5-hydroxybenzenecarbonitrile [fluoromart.com]

- 4. 2-Fluorophenol(367-12-4) 1H NMR spectrum [chemicalbook.com]

- 5. 4-氟-3-羟基苯腈186590-04-5 [feiyubio.com]

- 6. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-3-hydroxybenzonitrile (CAS: 186590-04-5): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-3-hydroxybenzonitrile (CAS: 186590-04-5), a critical building block in contemporary organic synthesis and medicinal chemistry. Beyond a simple datasheet, this document offers insights into its synthesis, analytical characterization, and, most notably, its pivotal role as a key intermediate in the synthesis of Acoramidis, a novel transthyretin stabilizer for the treatment of amyloidosis. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule in their synthetic endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic nitrile that has garnered significant interest in the pharmaceutical industry.[1][2] Its unique trifunctional substitution pattern—a fluorine atom, a hydroxyl group, and a nitrile group on a benzene ring—imparts a desirable combination of reactivity and physicochemical properties for drug design.[3]

Nomenclature and Structural Information

-

CAS Number: 186590-04-5[4]

-

IUPAC Name: this compound[3]

-

Synonyms: 2-Fluoro-5-cyanophenol, 5-Cyano-2-fluorophenol[3]

-

Molecular Formula: C₇H₄FNO[4]

-

Molecular Weight: 137.11 g/mol [4]

-

InChI Key: LKTBMKIXEOGAGF-UHFFFAOYSA-N[3]

-

SMILES: Nc1ccc(F)c(O)c1[5]

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Physical Form | Solid, white to pale yellow crystalline powder | [3][6] |

| Melting Point | 69-72 °C | [2] |

| Boiling Point | 240.4 ± 25.0 °C at 760 mmHg | |

| Solubility | Soluble in polar organic solvents | [3] |

| Storage Temperature | 4°C, stored under a dry, inert atmosphere (e.g., nitrogen) |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common and effective laboratory-scale synthesis involves the cyanation of a halogenated precursor. The following protocol is adapted from established methods for the synthesis of related benzonitriles.[1][7]

Illustrative Synthesis Protocol: Cyanation of 4-Bromo-2-fluorophenol

This protocol describes a plausible synthesis route. The selection of starting materials and reaction conditions is critical for achieving high yield and purity.

Reaction Scheme:

Sources

- 1. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 186590-04-5: this compound [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 186590-04-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-hydroxybenzonitrile in Organic Solvents

Introduction: The Strategic Importance of 4-Fluoro-3-hydroxybenzonitrile

This compound (CAS No. 186590-04-5) is a pivotal chemical intermediate in the landscape of modern chemical synthesis.[1] With a molecular formula of C₇H₄FNO and a molecular weight of 137.11 g/mol , this compound is a cornerstone in the development of novel pharmaceuticals, advanced agrochemicals, and specialized polymers.[1][2] Its strategic importance is underscored by its role as a key building block for complex molecules where the unique interplay of its functional groups—a fluorine atom, a hydroxyl group, and a nitrile moiety—imparts desirable characteristics to the final product.[1][2]

The successful use of this compound in these applications is critically dependent on a thorough understanding of its solubility profile in various organic solvents. Solubility is a fundamental physicochemical property that governs reaction kinetics, purification strategies (such as crystallization), and formulation development. This guide provides a comprehensive overview of the factors influencing the solubility of this compound, offers insights into its expected behavior in different solvent classes, and presents a robust experimental protocol for determining its solubility with precision.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility.

| Property | Value | Source |

| CAS Number | 186590-04-5 | [2] |

| Molecular Formula | C₇H₄FNO | [2][3] |

| Molecular Weight | 137.11 g/mol | [3][4] |

| Melting Point | 69-72 °C | [5] |

| Boiling Point | 240.4 ± 25.0 °C at 760 mmHg | [4][5] |

| Appearance | Solid | [2][3] |

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is a guiding tenet.[2] The structure of this compound features a combination of polar and non-polar characteristics that dictate its interaction with various solvents.

Caption: Molecular structure of this compound and its key functional groups influencing solubility.

-

Hydroxyl Group (-OH): This group is a potent hydrogen bond donor, which allows for strong interactions with protic solvents (e.g., alcohols) and other hydrogen bond acceptors.

-

Nitrile Group (-C≡N): The nitrile group possesses a significant dipole moment, contributing to the overall polarity of the molecule. The nitrogen atom can also act as a hydrogen bond acceptor.

-

Fluorine Atom (-F): As a highly electronegative atom, fluorine enhances the polarity of the C-F bond and can influence the acidity of the neighboring hydroxyl group, potentially affecting solubility in acidic or basic media.

-

Benzene Ring: The aromatic ring is predominantly non-polar and will engage in van der Waals forces and potential π-π stacking interactions, favoring solubility in aromatic or less polar solvents.

Given these features, this compound is expected to be soluble in polar organic solvents.[2] Its solubility will be a balance between the hydrogen bonding and polar interactions of the hydroxyl, nitrile, and fluoro groups, and the non-polar character of the benzene ring.

Qualitative Solubility Profile

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of the solvent to engage in hydrogen bonding with both the hydroxyl and nitrile groups. The isomer 3-Fluoro-4-hydroxybenzonitrile is known to be soluble in methanol, suggesting a similar behavior for the 4-fluoro isomer.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors for the hydroxyl group and their polarity will effectively solvate the nitrile group.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Lower solubility is expected. While the benzene ring offers some compatibility with toluene through π-π interactions, the highly polar functional groups will limit solubility in non-polar aliphatic solvents like hexane.

Experimental Protocol for Solubility Determination

To empower researchers to generate precise solubility data for their specific applications, the following robust, gravimetric method is recommended. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Methodology:

-

Temperature Equilibration: Place the solvent of interest and a stock of this compound in a temperature-controlled environment (e.g., an incubator or water bath) set to the desired experimental temperature (e.g., 25°C). Allow at least 2 hours for thermal equilibrium. Causality: Solubility is temperature-dependent; maintaining a constant temperature is crucial for accuracy.

-

Sample Preparation: To a series of glass vials, add a precisely known volume of the temperature-equilibrated solvent (e.g., 5.00 mL).

-

Creation of a Saturated Solution: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure the solution is saturated.

-

Equilibration: Seal the vials and place them in an agitator (e.g., a shaker or magnetic stirrer) within the temperature-controlled environment. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium solubility is reached. Trustworthiness: A kinetic study (measuring solubility at different time points, e.g., 12, 24, 36, 48 hours) can be performed to validate that the chosen equilibration time is sufficient.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. Ensure no solid particles are transferred. Self-validation: Using a filter-tipped pipette can prevent the transfer of solid material.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, labeled vial. Evaporate the solvent completely using a vacuum oven, a gentle stream of nitrogen, or a rotary evaporator.

-

Gravimetric Analysis: Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant withdrawn (L)

-

Replicates: Perform the experiment in triplicate for each solvent to ensure the precision and reliability of the results.

Data Interpretation and Application

The quantitative solubility data generated from the above protocol is invaluable for:

-

Process Chemistry: Selecting the optimal solvent for chemical reactions to ensure reactants are in the same phase, which can significantly impact reaction rates and yields.

-

Crystallization and Purification: Designing efficient crystallization processes by identifying solvent systems with a steep solubility-temperature gradient.

-

Formulation Development: For pharmaceutical applications, understanding solubility in various excipients and solvent systems is fundamental to developing stable and bioavailable drug products.

Conclusion

This compound is a compound of significant interest in the chemical and pharmaceutical industries. While publicly available quantitative solubility data is scarce, an in-depth analysis of its molecular structure allows for a reliable qualitative prediction of its solubility profile. The presence of strong hydrogen bonding and polar functional groups suggests high solubility in polar organic solvents. For researchers and drug development professionals requiring precise data, the detailed experimental protocol provided in this guide offers a field-proven, reliable method for determining solubility. This foundational knowledge is critical for optimizing synthetic routes, developing robust purification strategies, and creating effective end-products.

References

- Vertex AI Search Result. (n.d.).

Sources

An In-depth Technical Guide to the Melting and Boiling Points of 4-Fluoro-3-hydroxybenzonitrile

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Fluoro-3-hydroxybenzonitrile

This compound, identified by CAS Number 186590-04-5, is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional structure—featuring a nitrile (-CN), a hydroxyl (-OH), and a fluorine (-F) group on a benzene ring—makes it a versatile building block for the synthesis of complex molecules, including novel pharmaceutical agents and agrochemicals.[1] The fluorine atom, in particular, can modulate the compound's reactivity, polarity, and metabolic stability, making it a valuable moiety in drug design.[2][3]

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective application in research and development. Among the most critical of these are the melting and boiling points. These thermal transition points dictate purification strategies (such as recrystallization and distillation), inform reaction conditions, and provide insights into the purity and intermolecular forces governing the substance. This guide provides a comprehensive examination of the melting and boiling points of this compound, grounded in theoretical principles and practical laboratory protocols.

Physicochemical Properties and Molecular Structure

The thermal properties of this compound are a direct consequence of its molecular structure and the resulting intermolecular forces.

| Property | Value | Source |

| CAS Number | 186590-04-5 | |

| Molecular Formula | C₇H₄FNO | |

| Molecular Weight | 137.11 g/mol | |

| Physical Form | Solid | |

| Melting Point | 69-72 °C | |

| Boiling Point | 240.4 ± 25.0 °C (at 760 mmHg) |

The Role of Intermolecular Forces

The melting and boiling points of a substance are determined by the energy required to overcome the intermolecular forces holding its molecules together in the solid or liquid state. For this compound, three primary forces are at play:

-

Hydrogen Bonding: The hydroxyl (-OH) group is the most significant contributor, acting as a hydrogen bond donor. This creates strong attractive forces between molecules, requiring substantial energy to break.[4][5] The presence of strong hydrogen bonding is a primary reason for the compound's relatively high melting and boiling points compared to non-hydroxylated analogues.[2][6]

-

Dipole-Dipole Interactions: The nitrile group (-C≡N) and the carbon-fluorine bond (C-F) are both highly polar. This polarity results in strong, permanent dipole-dipole interactions that further increase the energy needed for phase transitions.

-

Van der Waals Forces: These dispersion forces, present in all molecules, contribute to the overall intermolecular attraction.

The combination of these forces, particularly the powerful hydrogen bonding, results in a well-ordered crystal lattice in the solid state, which requires a specific and significant amount of thermal energy to disrupt.

Caption: Intermolecular forces influencing phase transitions.

Part 1: Melting Point Determination

The melting point of a pure crystalline solid is defined as the temperature range over which it transitions from a solid to a liquid. For a pure compound, this range is typically narrow, often 1-2 °C.[7] The reported melting point for this compound is 69-72 °C .

The Principle of Purity and Melting Point Depression

A key application of melting point determination is the assessment of purity. Impurities disrupt the uniform crystal lattice of a solid, weakening the intermolecular forces.[7] This leads to two observable effects:

-

Melting Point Depression: The temperature at which melting begins is lowered.[8][9]

-

Melting Point Broadening: The temperature range over which the entire sample melts becomes wider.[8][10]

Therefore, a sample of this compound melting sharply within the 69-72 °C range is indicative of high purity. Conversely, a sample melting over a broader range (e.g., 65-70 °C) suggests the presence of impurities.[1]

Experimental Protocol for Melting Point Determination

This protocol outlines the use of a modern digital melting point apparatus, which offers superior accuracy and safety compared to traditional oil bath methods.

Apparatus:

-

Digital Melting Point Apparatus (e.g., DigiMelt, Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Set the starting temperature on the apparatus to approximately 60 °C (about 10 °C below the expected melting point).

-

Set a heating rate (ramp) of 1-2 °C per minute. A slow ramp rate is critical for an accurate determination.

-

-

Measurement:

-

Insert the capillary tube into the sample holder of the apparatus.

-

Begin heating and observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating and record the temperature (T₂) at which the last crystal melts and the sample is completely liquid.

-

-

Reporting:

-

The melting point is reported as the range from T₁ to T₂. For a pure sample, this should fall within the literature value of 69-72 °C.

-

Caption: Workflow for Melting Point Determination.

Part 2: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The predicted boiling point of this compound is 240.4 ± 25.0 °C at 760 mmHg . Due to this high temperature, decomposition is a potential risk, and specialized techniques are often required for accurate measurement. The micro-boiling point method is suitable for determining the boiling point of small quantities of a high-boiling-point liquid.

Experimental Protocol for Micro-Boiling Point Determination

This method is advantageous as it requires only a small amount of sample and minimizes the risk of thermal decomposition.

Apparatus:

-

Thiele tube or a small beaker for an oil bath

-

High-temperature thermometer (-10 to 360 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or hot plate)

-

Mineral oil or other suitable high-temperature liquid

Procedure:

-

Sample Preparation:

-

Add approximately 0.5 mL of molten this compound to the small test tube.

-

Place a capillary tube, sealed end up, into the test tube containing the liquid.

-

-

Apparatus Assembly:

-

Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp the assembly in a Thiele tube or oil bath, ensuring the sample is fully immersed in the oil but the open end of the test tube remains above the oil level.

-

-

Heating and Measurement:

-

Gently heat the side arm of the Thiele tube or the oil bath.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

-

-

Validation:

-

For accuracy, allow the apparatus to cool further, then reheat to confirm the boiling point. The temperature should be reproducible.

-

Caption: Workflow for Micro-Boiling Point Determination.

Safety and Handling

This compound is classified as acutely toxic if swallowed and may cause skin, eye, and respiratory irritation.[3] Standard laboratory safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[11]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]

Conclusion

The melting point (69-72 °C) and boiling point (approx. 240.4 °C) of this compound are defining physical properties that are critical for its synthesis, purification, and application in drug discovery and materials science. These values are a direct reflection of the strong intermolecular forces—primarily hydrogen bonding and dipole-dipole interactions—imparted by its hydroxyl, nitrile, and fluoro substituents. Accurate experimental determination of these properties, particularly the melting point range, serves as a reliable indicator of sample purity. The protocols and principles outlined in this guide provide researchers with a robust framework for handling and characterizing this important chemical intermediate.

References

-

CK-12 Foundation. (n.d.). Explain why hydrogen bonds increase melting and boiling points of polar covalent compounds such as water. Retrieved from [Link]

-

Vedantu. (n.d.). Why do compounds having hydrogen bonding have high melting and boiling points. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, June 20). 5.3: Melting Point Analysis- Identity and Purity. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]

-

RevisionDojo. (2025, November 21). How Hydrogen Bonding Affects Boiling Point. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Melting Points - Concept. Retrieved from [Link]

-

Stack Exchange. (2019, April 3). What effect on boiling and melting points does intramolecular hydrogen bonding have? Retrieved from [Link]

-

Brittain, C. G. (2009, May 18). Using Melting Point to Determine Purity of Crystalline Solids. Retrieved from [Link]

-

ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes. Retrieved from [Link]

-

PubChem. (n.d.). Benzonitrile. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile - the NIST WebBook. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Supplemental Topics [www2.chemistry.msu.edu]

- 3. 186590-04-5 | this compound 98 [fluoromart.com]

- 4. ck12.org [ck12.org]

- 5. Why do compounds having hydrogen bonding have high melting and boiling points [unacademy.com]

- 6. revisiondojo.com [revisiondojo.com]

- 7. chm.uri.edu [chm.uri.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Melting Points - Concept [jove.com]

- 10. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

4-Fluoro-3-hydroxybenzonitrile structural formula and isomers

An In-depth Technical Guide to 4-Fluoro-3-hydroxybenzonitrile: Structure, Properties, Synthesis, and Isomeric Landscape

Introduction

This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and material science.[1] Its structure, featuring a benzene ring substituted with a fluorine atom, a hydroxyl group, and a nitrile moiety, provides a unique combination of reactivity and physicochemical properties. The strategic placement of these functional groups—the electron-withdrawing fluorine and nitrile groups and the hydrogen-bond-donating hydroxyl group—makes it a versatile scaffold and a valuable intermediate for the synthesis of more complex molecules.[1][2] This guide offers a comprehensive examination of the structural formula, physicochemical properties, synthesis, and key positional isomers of this compound, providing researchers and drug development professionals with a detailed technical resource.

Structural Formula and Physicochemical Properties

This compound, also known as 2-fluoro-5-cyanophenol, is defined by a specific arrangement of substituents on the benzene ring.[2] The nitrile group (-C≡N) is at position 1, the hydroxyl group (-OH) at position 3, and the fluorine atom (-F) at position 4. This substitution pattern is critical to its chemical identity and reactivity.

Caption: Structural formula of this compound.

The physicochemical properties of this compound are summarized below, providing essential data for its handling, application, and characterization.

| Property | Value | Source(s) |

| CAS Number | 186590-04-5 | [2][3][4][5] |

| Molecular Formula | C₇H₄FNO | [2][3][4] |

| Molecular Weight | 137.11 g/mol | [3][4] |

| Appearance | Solid (Yellow or White to Yellow) | [2][3] |

| Melting Point | 69-72 °C | [1][4] |

| Boiling Point | 240.4 ± 25.0 °C at 760 mmHg | [4] |

| Purity | Typically ≥95-98% | [3] |

| Storage | 4°C, stored under nitrogen | |

| InChI Key | LKTBMKIXEOGAGF-UHFFFAOYSA-N | [2][3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound and its derivatives can be complex, often involving multiple steps such as fluorination, nitration, diazotization, and cyanation.[6] The choice of synthetic route depends on the availability of starting materials, desired yield, and scalability. One common strategy involves the introduction of the nitrile group onto a pre-functionalized benzene ring.

A notable pathway involves the conversion of a precursor like 4-bromo-1-fluoro-2-methoxybenzene.[7] This approach highlights two key transformations for nitrile synthesis: a copper(I) cyanide-mediated cyanation (Rosenmund–von Braun reaction) or a sequence involving amination followed by a Sandmeyer reaction.[7]

Caption: Sandmeyer reaction route for this compound synthesis.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative methodology based on synthetic routes described for related compounds.[7]

-

Amination: 4-bromo-1-fluoro-2-methoxybenzene is subjected to amination using aqueous ammonia in the presence of a copper salt catalyst (e.g., copper(I) chloride). The mixture is heated to form 4-fluoro-3-methoxyaniline.

-

Diazotization: The isolated aniline intermediate is dissolved in an appropriate acid (e.g., hydrobromic acid) and cooled to 0–5 °C. A solution of sodium nitrite is added slowly to generate the corresponding diazonium salt in situ.

-

Cyanation (Sandmeyer Reaction): The cold diazonium salt solution is then added to a solution of copper(I) cyanide. This facilitates the conversion of the diazonium group to a nitrile, yielding 4-fluoro-3-methoxybenzonitrile.

-

Demethylation: The methoxy group is converted to a hydroxyl group, typically using a strong acid or base, to yield the final product, this compound.

-

Purification: The final product is isolated and purified using standard techniques such as filtration, crystallization, and drying.

Causality: The Sandmeyer reaction is a robust method for introducing a nitrile group onto an aromatic ring. The use of a copper catalyst is crucial for the efficient conversion of the diazonium salt. The initial methoxy group serves as a protecting group for the phenol, which might otherwise interfere with the diazotization or cyanation steps.

Isomers of Fluorohydroxybenzonitrile

The biological and chemical properties of substituted benzonitriles are highly dependent on the specific arrangement of functional groups on the aromatic ring. Positional isomers, which share the same molecular formula but differ in the substituent positions, often exhibit distinct physicochemical properties and reactivity.

Caption: Key positional isomers of fluorohydroxybenzonitrile.

A comparative analysis of the key isomers reveals significant differences in properties such as melting point, which reflects the variations in crystal lattice energy and intermolecular forces arising from the different substituent patterns.

| Isomer Name | CAS Number | Molecular Formula | Structure | Melting Point (°C) | Source(s) |

| This compound | 186590-04-5 | C₇H₄FNO | C(#N)C1=CC(O)=C(F)C=C1 | 69-72 | [4] |

| 3-Fluoro-4-hydroxybenzonitrile | 405-04-9 | C₇H₄FNO | C(#N)C1=CC=C(O)C(F)=C1 | 133-135 | [8] |

| 2-Fluoro-4-hydroxybenzonitrile | 60363-99-7 | C₇H₄FNO | C(#N)C1=CC=C(F)C=C1O | N/A | [9] |

| 3-Fluoro-5-hydroxybenzonitrile | 473923-95-4 | C₇H₄FNO | C(#N)C1=CC(O)=CC(F)=C1 | N/A | [10][11][12] |

N/A: Data not consistently available in the searched documents.

Expertise Insight: The dramatic difference in melting points, for instance between this compound (69-72 °C) and 3-fluoro-4-hydroxybenzonitrile (133-135 °C), is a direct consequence of molecular symmetry and the capacity for intermolecular hydrogen bonding. The para-hydroxyl group in the 3-fluoro-4-hydroxy isomer likely facilitates a more ordered and stable crystal lattice structure compared to the meta-hydroxyl group in the target compound, requiring more energy to disrupt. These structural nuances are critical for applications like crystal engineering and drug-receptor binding.

Applications in Research and Drug Development

This compound and its isomers are valuable building blocks in synthetic organic chemistry.[1] The distinct reactivity of the three functional groups allows for selective chemical modifications, enabling the construction of diverse and complex molecular architectures.

-

Pharmaceutical Synthesis: These compounds are crucial intermediates for new pharmaceutical agents.[1] For example, the related precursor 4-fluoro-3-hydroxybenzoic acid is a known intermediate in the synthesis of Acoramidis, a transthyretin stabilizer developed for treating transthyretin amyloidosis.[7][13] The fluorohydroxybenzonitrile scaffold is present in a range of other bioactive compounds, including potential enzyme modulators and potassium channel inhibitors.[7]

-

Agrochemical Development: The structural features of these molecules are beneficial in designing new agrochemicals, potentially offering enhanced efficacy and targeted action.[1]

-

Material Science: The unique electronic and hydrogen-bonding properties of these compounds make them suitable for synthesizing specialty polymers, liquid crystals, and other functional materials.[1][9] The synthesis of ester derivatives of fluorohydroxybenzonitriles has been explored for applications in materials with specific liquid-crystalline properties.[6]

Safety and Handling

As with all chemical reagents, proper safety precautions are essential when handling this compound.

-

Hazards: The compound is classified as harmful. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram associated with it is GHS07 (Harmful).

-

Storage: It should be stored in a cool place, typically at 4°C, under an inert atmosphere like nitrogen to prevent degradation.

-

Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its unique trifunctionalized structure. The interplay between the fluoro, hydroxyl, and nitrile groups provides a versatile platform for synthetic chemists to build complex molecules for applications spanning pharmaceuticals, agrochemicals, and materials science. Understanding its structural properties, synthetic pathways, and the distinct characteristics of its positional isomers is paramount for leveraging its full potential in research and development. This guide provides a foundational framework for professionals in the field to make informed decisions regarding the use, synthesis, and analysis of this important compound.

References

-

DC Fine Chemicals. (n.d.). This compound: Your Key Intermediate for Advanced Synthesis. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB).

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 186590-04-5: this compound [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound 98 CAS#: 186590-04-5 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 186590-04-5 | this compound 98 [fluoromart.com]

- 7. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 8. 3-Fluoro-4-hydroxybenzonitrile CAS#: 405-04-9 [m.chemicalbook.com]

- 9. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 10. CAS 473923-95-4: 3-Fluoro-5-hydroxybenzonitrile [cymitquimica.com]

- 11. 3-Fluoro-5-hydroxybenzonitrile CAS#: 473923-95-4 [m.chemicalbook.com]

- 12. 3-Fluoro-5-hydroxybenzonitrile | 473923-95-4 [amp.chemicalbook.com]

- 13. benchchem.com [benchchem.com]

The Strategic Fluorine Advantage: A Deep Dive into the Discovery and Evolution of Fluorinated Benzonitriles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Fluorine Atom

In the vast landscape of organic chemistry, the benzonitrile scaffold represents a versatile and fundamental building block. Its journey from a serendipitous discovery in the 19th century to a cornerstone of modern chemical synthesis is a testament to its utility. However, the true transformative potential of this simple aromatic nitrile was unlocked with the introduction of one of the most unassuming yet powerful elements in the periodic table: fluorine. The strategic incorporation of fluorine into the benzonitrile ring has given rise to a class of compounds with profound implications across pharmaceuticals, agrochemicals, and materials science. This guide will provide an in-depth exploration of the discovery, history, and evolving synthetic strategies for fluorinated benzonitriles, offering a technical resource for researchers and professionals seeking to leverage the unique properties of these remarkable molecules.

The introduction of fluorine can dramatically alter the physicochemical properties of a molecule. Its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart unique characteristics such as increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic properties. These attributes have made fluorinated benzonitriles indispensable intermediates in the development of life-saving drugs and advanced materials.

A Historical Perspective: From Early Curiosities to Essential Intermediates

The story of fluorinated benzonitriles is intertwined with the broader history of organofluorine chemistry. While benzonitrile itself was first synthesized by Hermann Fehling in 1844 through the thermal decomposition of ammonium benzoate, the journey to its fluorinated counterparts was more gradual, awaiting the development of reliable fluorination methods.

Early forays into aromatic fluorination were fraught with challenges. The direct reaction of elemental fluorine with aromatic compounds was often explosive and difficult to control. A significant breakthrough came with the development of the Balz-Schiemann reaction , first reported by Günther Schiemann and Günther Balz in 1927. This reaction, involving the thermal decomposition of an aryl diazonium tetrafluoroborate salt, provided the first general and relatively safe method for introducing a fluorine atom onto an aromatic ring. It is highly probable that the first syntheses of simple monofluorinated benzonitriles were achieved using this method, by applying it to the corresponding aminobenzonitriles.

Another pivotal early method was the Halex (halogen exchange) reaction , where an activated aryl chloride or bromide is treated with a fluoride salt, typically potassium fluoride, to yield the corresponding aryl fluoride. This nucleophilic aromatic substitution reaction became a cornerstone for the industrial-scale production of many fluoroaromatics, including fluorinated benzonitriles. For instance, the synthesis of 4-fluorobenzonitrile from 4-chlorobenzonitrile is a classic example of the Halex process.[1]

The timeline below highlights key milestones in the development of synthetic methods applicable to fluorinated benzonitriles:

Caption: A timeline of key discoveries leading to the synthesis of fluorinated benzonitriles.

While pinpointing the exact first synthesis of a simple fluorobenzonitrile is challenging due to the historical nature of the work, the development of the Balz-Schiemann and Halex reactions in the early to mid-20th century undoubtedly paved the way for their systematic preparation and subsequent investigation.

Modern Synthetic Methodologies: A Toolkit for the 21st-Century Chemist

The synthetic chemist's toolbox for accessing fluorinated benzonitriles has expanded dramatically since the pioneering days of the Balz-Schiemann and Halex reactions. Modern methods offer greater efficiency, milder reaction conditions, and broader functional group tolerance, enabling the synthesis of a diverse array of complex fluorinated benzonitriles.

Classical Approaches Revisited: Optimization and Scope

The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, remains a relevant and powerful tool.[2][3][4][5] This reaction, which transforms an aryl diazonium salt into an aryl nitrile using a copper(I) cyanide catalyst, can be readily applied to fluorinated anilines to produce the corresponding fluorinated benzonitriles. Modern advancements in the Sandmeyer reaction include the use of more stable diazonium reagents and improved catalytic systems, enhancing its reliability and scope.

Halogen exchange (Halex) reactions also continue to be a workhorse for the industrial production of many fluorinated benzonitriles. The efficiency of this reaction is highly dependent on the nature of the substrate, the fluoride source, and the reaction conditions. The use of polar aprotic solvents and phase-transfer catalysts has significantly improved the yields and reaction times of the Halex process.

Contemporary Catalytic and Reagent-Driven Strategies

More recent developments have focused on catalytic and novel reagent-driven approaches to C-F bond formation and cyanation. These methods offer unprecedented control and selectivity, opening doors to the synthesis of previously inaccessible fluorinated benzonitrile derivatives.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Stille, and Negishi couplings, have been adapted for the synthesis of fluorinated benzonitriles. These methods typically involve the coupling of a fluorinated aryl halide or triflate with a cyanide source, offering a versatile route to a wide range of substituted products.

Direct C-H fluorination has emerged as a highly attractive strategy, as it avoids the need for pre-functionalized starting materials. While still an active area of research, several methods for the direct fluorination of benzonitriles have been reported, often employing electrophilic fluorinating agents and transition metal catalysts.

The following table summarizes some of the key modern synthetic methods for preparing fluorinated benzonitriles:

| Method | Description | Advantages | Disadvantages |

| Sandmeyer Reaction | Diazotization of a fluoroaniline followed by reaction with CuCN. | Well-established, reliable for many substrates. | Stoichiometric use of copper, potential for side reactions. |

| Halex Reaction | Nucleophilic displacement of a halogen (Cl, Br) with fluoride. | Industrially scalable, cost-effective for simple substrates. | Requires activated aromatic systems, harsh reaction conditions. |

| Palladium-Catalyzed Cyanation | Cross-coupling of a fluoroaryl halide/triflate with a cyanide source. | Broad substrate scope, good functional group tolerance. | Cost of palladium catalyst, toxicity of cyanide reagents. |

| Direct C-H Fluorination | Direct introduction of a fluorine atom onto the benzonitrile ring. | Atom-economical, avoids pre-functionalization. | Often requires directing groups, regioselectivity can be challenging. |

Detailed Experimental Protocols

To provide practical guidance for researchers, detailed step-by-step protocols for the synthesis of key fluorinated benzonitriles are presented below.

Protocol 1: Synthesis of 4-Fluorobenzonitrile via Halogen Exchange

This protocol describes a typical Halex reaction for the preparation of 4-fluorobenzonitrile from 4-chlorobenzonitrile.

-

Reactants: 4-chlorobenzonitrile, spray-dried potassium fluoride, and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or sulfolane.

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzonitrile and a 2-3 fold molar excess of spray-dried potassium fluoride.

-

Add the polar aprotic solvent to the flask.

-

Heat the reaction mixture to a high temperature (typically 150-250 °C) and stir vigorously for several hours.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by distillation or recrystallization to afford pure 4-fluorobenzonitrile.

-

Protocol 2: Synthesis of 2-Fluorobenzonitrile via the Saccharin Route

This protocol outlines a multi-step synthesis of 2-fluorobenzonitrile starting from the inexpensive and readily available sweetener, saccharin.[6][7][8]

-

Step 1: Synthesis of 2-Cyanobenzenesulfonyl Chloride

-

React saccharin with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form 2-cyanobenzenesulfonyl chloride. This reaction is typically carried out in an inert solvent under reflux.

-

-

Step 2: Fluorination

-

Treat the 2-cyanobenzenesulfonyl chloride with an excess of a fluoride source, such as potassium fluoride, in a high-boiling polar aprotic solvent like sulfolane.

-

Heat the mixture to a high temperature (e.g., 200-250 °C) for several hours.

-

The 2-fluorobenzonitrile product is then isolated by distillation from the reaction mixture.

-

Caption: The synthetic pathway for 2-fluorobenzonitrile starting from saccharin.

The Impact of Fluorinated Benzonitriles in Drug Discovery and Development

The introduction of fluorinated benzonitriles into medicinal chemistry has been a game-changer. The unique properties imparted by the fluorine atom and the versatile chemistry of the nitrile group have made these scaffolds privileged structures in the design of a wide range of therapeutic agents.